molecular formula C27H24N4O3S B2717865 5-(benzyl(methyl)amino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941003-13-0

5-(benzyl(methyl)amino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2717865
CAS RN: 941003-13-0
M. Wt: 484.57
InChI Key: PAYXDQAMOKXGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyl(methyl)amino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyl(methyl)amino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyl(methyl)amino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of new series of heterocyclic compounds involving structures related to isoquinoline, which is part of the compound . For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety has been explored through various reactions, demonstrating the compound's utility in developing new chemical entities with potential biological activities (Tayseer A. Abdallah, H. Hassaneen, H. A. Abdelhadi, 2009). Another study focused on the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, further highlighting the versatility of isoquinoline derivatives in chemical synthesis (Y. M. Elkholy, M. A. Morsy, 2006).

Applications in Antimicrobial Research

Some derivatives related to the chemical structure have been synthesized and tested for their antimicrobial activities. This research indicates the potential of such compounds in contributing to the development of new antimicrobial agents. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities, suggesting the relevance of such chemical frameworks in medicinal chemistry (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Chemical Synthesis and Reactivity

The compound's structure suggests its potential use in the synthesis of complex chemical entities. Studies on related compounds have explored various chemical reactions leading to the synthesis of complex structures, which are crucial for the development of pharmaceuticals and materials science. For instance, research on the cyclization reactions to form heterocyclic compounds demonstrates the utility of such chemical frameworks in synthesizing novel entities with potential application in diverse scientific fields (S. A. Al-Issa, 2012).

properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-30(18-20-7-3-2-4-8-20)27-25(17-28)29-26(34-27)22-11-13-24(14-12-22)35(32,33)31-16-15-21-9-5-6-10-23(21)19-31/h2-14H,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXDQAMOKXGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.